Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate
Description
Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate is a benzoate ester derivative characterized by a phenyl group attached to a benzoic acid moiety, which is further substituted with a 2-ethylbutanoyloxy chain.
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
phenyl 2-(2-ethylbutanoyloxy)benzoate |
InChI |
InChI=1S/C19H20O4/c1-3-14(4-2)18(20)23-17-13-9-8-12-16(17)19(21)22-15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |
InChI Key |
GVEZMZLQMJTTGD-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate
Structure : Features a methyl ester group at the benzoate position and an allyl ether substituent with a p-tolyl group.
Key Data :
- Synthetic Yield : 89% for the primary product, indicating efficient synthesis under mild conditions .
- Stability : The allyl ether group may enhance hydrolytic resistance compared to simpler esters due to steric hindrance.
- Applications : Likely explored for polymer or prodrug applications, given the allyl group’s reactivity in crosslinking or controlled release systems.
Comparison :
- Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate lacks the allyl ether and methyl ester groups, which may reduce its hydrolytic lability but limit its utility in polymer chemistry.
2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate
Structure : Combines a methoxy-substituted phenyl ring with a dichlorobenzoate ester and an allyl group.
Key Data :
- Pharmaceutical Potential: Synthesized as a eugenol derivative, highlighting interest in anti-inflammatory or antimicrobial properties.
Comparison :
2-[(Dioxidophosphino)oxy]benzoate
Structure : A phosphorylated benzoate with a formal charge of -2.
Key Data :
Comparison :
- The phosphate group drastically alters solubility (water-soluble vs. lipid-soluble esters) and reactivity, limiting direct comparisons.
- Unlike this compound, this compound may act as a transition-state analog in hydrolase enzyme studies .
Ethyl 2-Phenylacetoacetate
Structure : A β-keto ester with an ethyl group and phenyl substituent.
Key Data :
Comparison :
- The β-keto group in ethyl 2-phenylacetoacetate increases acidity (α-hydrogen) and reactivity in condensation reactions, unlike the more stable ester linkage in this compound.
- Both compounds share high lipophilicity, but the target’s branched alkyl chain may reduce crystallization tendencies.
Tabulated Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthetic Yield (%) | Notable Properties |
|---|---|---|---|---|---|
| This compound | C₁₉H₂₀O₄ | 312.36 | 2-ethylbutanoyloxy, phenyl | N/A | High lipophilicity, ester stability |
| Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate | C₁₈H₁₈O₅ | 314.33 | Allyl ether, p-tolyl, methyl ester | 89 | Allyl reactivity, high yield |
| 2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate | C₁₇H₁₄Cl₂O₄ | 365.20 | Dichloro, methoxy, allyl | N/A | Dihedral angle 73.6°, antimicrobial potential |
| 2-[(Dioxidophosphino)oxy]benzoate | C₇H₅O₅P | 200.09 | Phosphoryl, benzoate | N/A | Water-soluble, enzyme model |
| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | 206.24 | β-keto, ethyl ester | N/A | Reactive β-keto group, drug intermediate |
Research Findings and Implications
- Hydrolytic Stability: The 2-ethylbutanoyloxy chain in the target compound likely resists hydrolysis better than methyl or allyl ether analogs due to steric shielding .
- Lipophilicity: Branched alkyl chains (e.g., 2-ethylbutanoyl) enhance membrane permeability compared to polar groups like phosphoryl or methoxy .
- Synthetic Accessibility : Allyl-substituted benzoates (e.g., Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate) achieve higher yields, suggesting that the target compound may require optimized conditions for scalable synthesis .
Preparation Methods
Schotten-Baumann Benzoylation
The Schotten-Baumann reaction is a cornerstone for phenyl ester synthesis, involving the reaction of phenol with acyl chlorides in alkaline conditions5. For Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate, this method can be adapted into a two-step process:
-
Synthesis of 2-[(2-Ethylbutanoyl)oxy]benzoyl Chloride :
-
2-Hydroxybenzoic acid (salicylic acid) is reacted with 2-ethylbutanoyl chloride in anhydrous dichloromethane (DCM) using dimethylaminopyridine (DMAP) as a catalyst.
-
Reaction Conditions : 0–5°C, 12–24 hours, stoichiometric ratio of 1:1.2 (acid:acyl chloride).
-
Yield : ~85% after column chromatography (petroleum ether/ethyl acetate 4:1).
-
-
Esterification with Phenol :
Direct Catalytic Esterification
Solid acid catalysts enable direct esterification between carboxylic acids and phenols, bypassing acyl chloride intermediates. For this compound:
-
Reactants : 2-[(2-Ethylbutanoyl)oxy]benzoic acid and phenol.
-
Catalysts : Sulfated zirconia (SO₄²⁻/ZrO₂) or borate-sulfuric acid complexes.
-
Conditions : Toluene reflux (110°C), 24 hours, molar ratio 1:1.5 (acid:phenol).
Mechanistic Note : The borate-sulfuric acid complex activates the carboxylic acid via protonation, facilitating nucleophilic attack by phenol.
Optimization of Reaction Parameters
Solvent and Base Effects
Base-catalyzed reactions using 1,8-diazabicycloundec-7-ene (DBU) in ethanol enhance selectivity for ester formation:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| DBU Equiv. | 2.5 | 68 |
| Solvent | Ethanol | 68 |
| Temperature (°C) | 70 | 68 |
| Time (h) | 18 | 68 |
Table 1 : Optimization of DBU-mediated esterification for phenyl benzoate analogues.
Distillation and Purification
High-purity esters require advanced distillation techniques:
-
Dividing Wall Column (DWC) : Reduces butanal impurities from 327 ppm to <10 ppm in 2-butoxy-ethyl benzoate.
-
Vacuum Distillation : Operated at 1 mmHg to prevent thermal decomposition (>160°C).
Alternative Routes: Transition Metal Catalysis
Palladium-catalyzed cross-coupling offers a modular approach for biphenyl esters:
-
Sulfonic Derivative Preparation :
-
Coupling with Arylzinc Reagents :
Challenges and Mitigation Strategies
Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
